2-chloro-N-(4-methoxybenzyl)pyrimidin-4-amine 2-chloro-N-(4-methoxybenzyl)pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 115581-31-2
VCID: VC21367248
InChI: InChI=1S/C12H12ClN3O/c1-17-10-4-2-9(3-5-10)8-15-11-6-7-14-12(13)16-11/h2-7H,8H2,1H3,(H,14,15,16)
SMILES: COC1=CC=C(C=C1)CNC2=NC(=NC=C2)Cl
Molecular Formula: C12H12ClN3O
Molecular Weight: 249.69g/mol

2-chloro-N-(4-methoxybenzyl)pyrimidin-4-amine

CAS No.: 115581-31-2

Cat. No.: VC21367248

Molecular Formula: C12H12ClN3O

Molecular Weight: 249.69g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-(4-methoxybenzyl)pyrimidin-4-amine - 115581-31-2

Specification

CAS No. 115581-31-2
Molecular Formula C12H12ClN3O
Molecular Weight 249.69g/mol
IUPAC Name 2-chloro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine
Standard InChI InChI=1S/C12H12ClN3O/c1-17-10-4-2-9(3-5-10)8-15-11-6-7-14-12(13)16-11/h2-7H,8H2,1H3,(H,14,15,16)
Standard InChI Key URYHJKZKECLILE-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CNC2=NC(=NC=C2)Cl
Canonical SMILES COC1=CC=C(C=C1)CNC2=NC(=NC=C2)Cl

Introduction

2-chloro-N-(4-methoxybenzyl)pyrimidin-4-amine is a heterocyclic aromatic compound belonging to the class of pyrimidine derivatives. It features a chlorinated pyrimidine ring substituted with a methoxybenzyl group, which enhances its potential biological activity. Pyrimidine derivatives are significant in medicinal chemistry due to their diverse pharmacological properties and ability to interact with various biological targets .

Synthesis Methods

The synthesis of 2-chloro-N-(4-methoxybenzyl)pyrimidin-4-amine involves various organic synthesis techniques. Common starting materials include malononitrile, methanol, cyanamide, and other reagents to construct the pyrimidine framework and introduce the desired substituents. The synthesis requires careful control of reaction conditions such as temperature, pH, and molar ratios of reactants to prevent side reactions.

Potential Applications

2-chloro-N-(4-methoxybenzyl)pyrimidin-4-amine has potential applications in the fields of antineoplastic and antiviral agents. In vitro studies have shown that compounds with similar structures possess significant inhibitory effects on various cancer cell lines and viral infections.

Mechanism of Action

The mechanism of action for this compound is primarily linked to its interaction with biological targets, such as enzymes or receptors involved in cellular signaling pathways. Its ability to inhibit specific biological processes makes it a candidate for therapeutic applications.

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